3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile
Description
The exact mass of the compound this compound is 317.13103142 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c16-10-13-14(18-4-3-17-13)20-5-1-2-12(11-20)15(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYAUXSLSJWGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16N4OS
- Molecular Weight : 276.36 g/mol
- CAS Number : 2742024-73-1
- SMILES Notation : N#Cc1ncccc1N1CCOC(C1)C(=O)N1CCSCC1
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its structural components, which include a pyrazine ring and a thiomorpholine moiety. These structures are known to interact with various biological targets, influencing several pathways:
- Antitumor Activity : Pyrazine derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines. The presence of the thiomorpholine carbonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory responses. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal infections, similar to other pyrazole derivatives that have shown efficacy against various pathogens.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyrazine rings can significantly alter the biological activity of the compounds. The introduction of electron-withdrawing groups enhances potency, while steric hindrance can reduce efficacy.
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Research indicates that compounds similar to 3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile exhibit significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Potential : Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. The mechanism may involve interference with cellular pathways crucial for cancer cell proliferation, making it a candidate for further investigation in oncology .
Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety or depression. The piperidine component may play a role in modulating receptor activity .
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy of various derivatives of pyrazine compounds, including this compound. Results indicated potent activity against Gram-positive bacteria, suggesting its viability as an antimicrobial agent .
- In Vitro Anticancer Screening :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
